molecular formula C12H17ClO B14408792 2,2-Dimethyl-3-(4-methylpenta-1,3-dien-1-yl)cyclopropane-1-carbonyl chloride CAS No. 84386-03-8

2,2-Dimethyl-3-(4-methylpenta-1,3-dien-1-yl)cyclopropane-1-carbonyl chloride

Cat. No.: B14408792
CAS No.: 84386-03-8
M. Wt: 212.71 g/mol
InChI Key: MZXBQEXYGJRDNU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(4-methylpenta-1,3-dien-1-yl)cyclopropane-1-carbonyl chloride is an organic compound with a complex structure that includes a cyclopropane ring, a carbonyl chloride group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(4-methylpenta-1,3-dien-1-yl)cyclopropane-1-carbonyl chloride typically involves multiple steps. One common approach is the cyclopropanation of a suitable diene precursor followed by the introduction of the carbonyl chloride group. The reaction conditions often require the use of strong bases, such as sodium hydride, and chlorinating agents like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(4-methylpenta-1,3-dien-1-yl)cyclopropane-1-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an alkane.

    Substitution: Nucleophilic substitution reactions can replace the chloride group with other functional groups such as amines or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like ammonia or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-3-(4-methylpenta-1,3-dien-1-yl)cyclopropane-1-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methylpenta-1,3-dien-1-yl)cyclopropane-1-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This can affect the function of enzymes and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane
  • Myroxide
  • Ocimene oxide

Uniqueness

2,2-Dimethyl-3-(4-methylpenta-1,3-dien-1-yl)cyclopropane-1-carbonyl chloride is unique due to its combination of a cyclopropane ring and a carbonyl chloride group, which imparts distinct reactivity and potential applications compared to similar compounds. The presence of the conjugated diene system also contributes to its unique chemical properties.

Properties

CAS No.

84386-03-8

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

2,2-dimethyl-3-(4-methylpenta-1,3-dienyl)cyclopropane-1-carbonyl chloride

InChI

InChI=1S/C12H17ClO/c1-8(2)6-5-7-9-10(11(13)14)12(9,3)4/h5-7,9-10H,1-4H3

InChI Key

MZXBQEXYGJRDNU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC1C(C1(C)C)C(=O)Cl)C

Origin of Product

United States

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